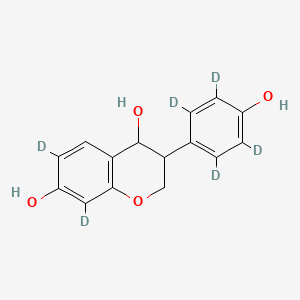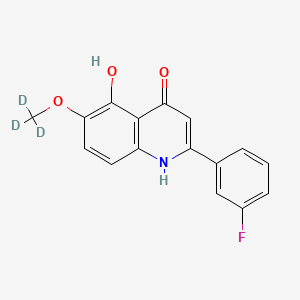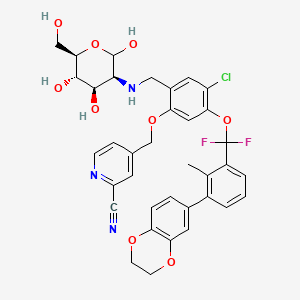
PD-1/PD-L1-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-13 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system, particularly in the regulation of immune responses and the maintenance of immune tolerance. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include phenylboronic acid, palladium catalysts, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties.
Scientific Research Applications
PD-1/PD-L1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the PD-1/PD-L1 interaction and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is used to investigate the role of the PD-1/PD-L1 pathway in immune regulation and to explore its potential in modulating immune responses.
Medicine: The primary application of this compound is in cancer immunotherapy, where it is used to enhance the anti-tumor immune response by blocking the PD-1/PD-L1 interaction
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for the treatment of various cancers, and its production involves extensive research and development efforts to optimize its efficacy and safety.
Mechanism of Action
PD-1/PD-L1-IN-13 exerts its effects by binding to the PD-1 protein on the surface of immune cells, preventing its interaction with PD-L1 on tumor cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and destroy cancer cells. The molecular targets involved in this mechanism include the PD-1 protein and its downstream signaling pathways, which are crucial for the regulation of immune responses .
Comparison with Similar Compounds
PD-1/PD-L1-IN-13 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and inhibitory activity. Similar compounds include:
This compound stands out due to its unique structural features and its potential for further optimization to enhance its therapeutic efficacy.
Properties
Molecular Formula |
C36H34ClF2N3O9 |
|---|---|
Molecular Weight |
726.1 g/mol |
IUPAC Name |
4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C36H34ClF2N3O9/c1-19-24(21-5-6-27-30(13-21)48-10-9-47-27)3-2-4-25(19)36(38,39)51-29-14-28(49-18-20-7-8-41-23(11-20)15-40)22(12-26(29)37)16-42-32-34(45)33(44)31(17-43)50-35(32)46/h2-8,11-14,31-35,42-46H,9-10,16-18H2,1H3/t31-,32+,33-,34-,35?/m1/s1 |
InChI Key |
TUOSAPKOJRLJAP-JZFXKNFZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
Canonical SMILES |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



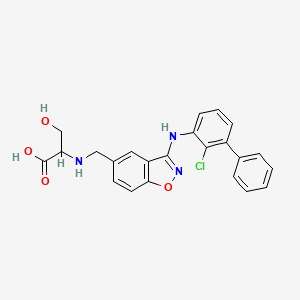
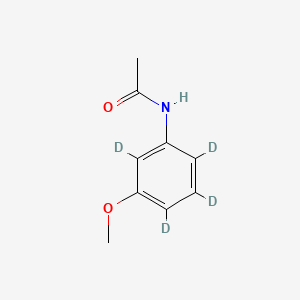
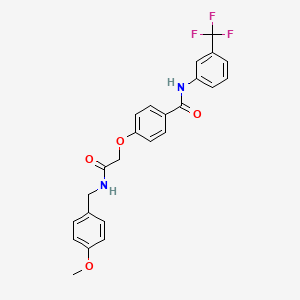
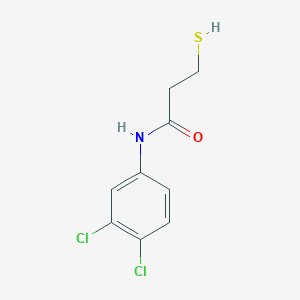
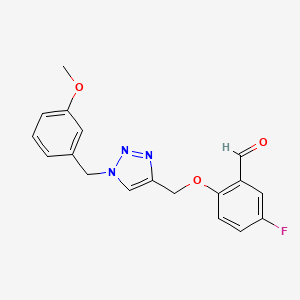
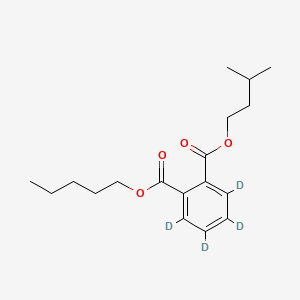
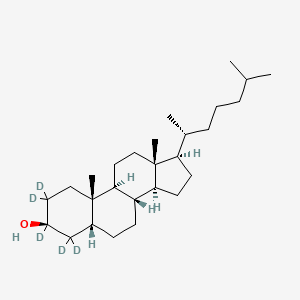
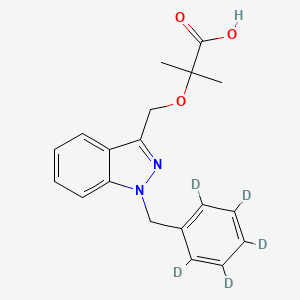
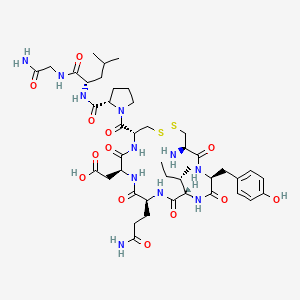
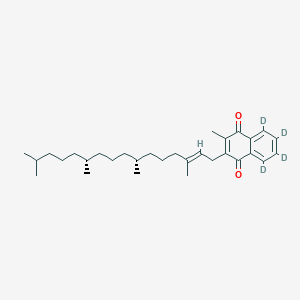
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
